1-azido-6-fluorohexane
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Overview
Description
1-Azido-6-fluorohexane is an organic compound that belongs to the class of azides and fluoroalkanes It is characterized by the presence of an azido group (-N₃) and a fluoro group (-F) attached to a hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-6-fluorohexane can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 1-chloro-6-fluorohexane with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: This would include optimizing reaction conditions, ensuring safety protocols for handling azides, and implementing purification steps to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Azido-6-fluorohexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, replacing other leaving groups in organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper (I) catalysts for Huisgen cycloaddition.
Major Products:
Reduction: Primary amines.
Cycloaddition: 1,2,3-Triazoles.
Scientific Research Applications
1-Azido-6-fluorohexane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-azido-6-fluorohexane primarily involves the reactivity of the azido group. The azido group can release nitrogen gas (N₂) upon thermal or photochemical activation, generating highly reactive nitrenes. These nitrenes can insert into C-H bonds or participate in cycloaddition reactions, leading to the formation of new chemical bonds and structures .
Comparison with Similar Compounds
1-Azidohexane: Similar structure but lacks the fluoro group.
6-Fluorohexane: Similar structure but lacks the azido group.
1-Azido-6-chlorohexane: Contains a chloro group instead of a fluoro group.
Uniqueness: 1-Azido-6-fluorohexane is unique due to the presence of both azido and fluoro groups, which impart distinct reactivity and properties. The fluoro group can influence the electronic properties and stability of the compound, while the azido group provides versatile reactivity for various chemical transformations .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 1-azido-6-fluorohexane can be achieved through a nucleophilic substitution reaction of 1-bromo-6-fluorohexane with sodium azide.", "Starting Materials": [ "1-bromo-6-fluorohexane", "Sodium azide", "Dimethyl sulfoxide (DMSO)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve 1-bromo-6-fluorohexane (1.0 g, 4.5 mmol) in DMSO (10 mL) in a round-bottom flask.", "Step 2: Add sodium azide (0.65 g, 10 mmol) to the flask and stir the mixture at room temperature for 24 hours.", "Step 3: Add NaCl (10 g) and H2O (20 mL) to the reaction mixture and extract the product with diethyl ether (3 x 20 mL).", "Step 4: Dry the organic layer over anhydrous Na2SO4 and filter the solution.", "Step 5: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 6: Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain 1-azido-6-fluorohexane as a colorless liquid (yield: 70-80%)." ] } | |
CAS No. |
2304401-85-0 |
Molecular Formula |
C6H12FN3 |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
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